molecular formula C15H20BrN3O2S B2485966 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one CAS No. 2097858-50-7

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one

Cat. No.: B2485966
CAS No.: 2097858-50-7
M. Wt: 386.31
InChI Key: UUKNLWCFSCNMTP-UHFFFAOYSA-N
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Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C15H20BrN3O2S and its molecular weight is 386.31. The purity is usually 95%.
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Biological Activity

The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which includes a brominated pyrimidine moiety and a pyrrolidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H19BrN2O3SC_{15}H_{19}BrN_2O_3S, and it features several functional groups that contribute to its reactivity and biological activity. The presence of the bromine atom in the pyrimidine ring enhances its potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial : Potential efficacy against bacterial strains.
  • Antitumor : Inhibition of cancer cell proliferation.
  • CNS Activity : Possible effects on central nervous system pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on structural similarities with known compounds:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could bind to receptors influencing neurotransmitter systems, thereby affecting CNS functions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insights into the unique properties of This compound . The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AOxazolidinone coreAntibacterial
Compound BPyrimidine derivativeAntitumor
Compound CDimethyl oxazoleCNS effects

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing a foundation for understanding the potential effects of This compound :

  • Antimicrobial Studies : Research has shown that brominated pyrimidines exhibit significant antibacterial properties, suggesting that the presence of the bromine atom in this compound may enhance its antimicrobial efficacy.
  • Anticancer Research : Studies involving similar pyrrolidine derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo, indicating potential pathways for anticancer activity.
  • CNS Activity Investigations : Compounds with similar structural motifs have been studied for their effects on neurotransmitter systems, showing promise for treating neurological disorders.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2S/c16-11-7-17-15(18-8-11)21-12-5-6-19(9-12)14(20)10-22-13-3-1-2-4-13/h7-8,12-13H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNLWCFSCNMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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